1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Overview
Description
1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is an organic compound that features a cyclohexyl group, an indole moiety, and a urea linkage
Preparation Methods
The synthesis of 1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with cyclohexyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is then purified using column chromatography to isolate the desired product.
Chemical Reactions Analysis
1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the urea group to an amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially leading to modulation of signaling pathways. The urea linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be compared with similar compounds such as:
1-cyclohexyl-3-(2-methoxyethyl)urea: This compound lacks the indole moiety and may have different biological activities and applications.
1-cyclohexyl-3-(1H-indol-3-yl)urea: This compound lacks the 2-methoxyethyl group, which may affect its solubility and interaction with biological targets.
1-cyclohexyl-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: The presence of a hydroxyethyl group instead of a methoxyethyl group may influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-23-12-11-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGDOBWLSXQCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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